Product packaging for Sulpho SHPP(Cat. No.:CAS No. 106827-57-0)

Sulpho SHPP

Cat. No.: B580041
CAS No.: 106827-57-0
M. Wt: 365.288
InChI Key: CAUNXTYNSFVJSD-UHFFFAOYSA-M
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Description

Contextualization within Sulfonated Compounds and Reagents

Sulpho SHPP belongs to the class of sulfonated reagents, which are characterized by the presence of one or more sulfonate (–SO₃⁻) groups. The introduction of these highly polar, negatively charged groups into a molecule dramatically increases its aqueous solubility. nih.govsangon.com This property is particularly advantageous for reagents used in biological research, as most biochemical processes occur in aqueous environments.

In the context of protein modification reagents, sulfonation serves a dual purpose. Firstly, it enhances the reagent's solubility in common biological buffers, simplifying experimental procedures. thermofisher.cn Secondly, the negative charge renders the molecule membrane-impermeable. biorxiv.orgmedchemexpress.com This is a critical feature for selectively labeling proteins on the exterior surface of a cell without affecting the intracellular proteins. nih.govbiorxiv.org

This compound is an amine-reactive reagent, specifically an N-hydroxysuccinimide (NHS) ester. thermofisher.cn NHS esters are widely used in bioconjugation chemistry because they react efficiently with primary amine groups (–NH₂), such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds. creative-proteomics.combiotium.comthermofisher.com The combination of the amine-reactive NHS ester with the solubilizing sulfonate group makes this compound a highly effective and targeted protein labeling agent.

Table 1: Key Properties of this compound
PropertyValue
SynonymsSulfosuccinimidyl-3-(4-hydroxyphenyl)propionate, Water-Soluble Bolton-Hunter Reagent
CAS Number106827-57-0 gbiosciences.com
Molecular FormulaC₁₃H₁₂NNaO₈S
Molecular Weight365.3 g/mol gbiosciences.comprochemonline.com
Reactive GroupN-Hydroxysuccinimide (NHS) Ester thermofisher.cn
Target MoietyPrimary Amines (-NH₂) gbiosciences.comsoltecventures.com
Key FeatureWater-soluble and membrane-impermeable medchemexpress.comfishersci.ca

Evolution of Research Interest in "this compound"

The development of this compound is directly linked to the evolution of its non-sulfonated precursor, the Bolton-Hunter reagent (N-Succinimidyl-3-(4-hydroxyphenyl)propionate or SHPP). gbiosciences.comgbiosciences.comsigmaaldrich.com The original Bolton-Hunter reagent was introduced as a non-oxidative method for radioiodination of proteins and peptides. nih.govnih.gov Traditional iodination methods, such as the chloramine-T procedure, directly incorporate radioactive iodine onto tyrosine or histidine residues but can be harsh and lead to a loss of protein activity due to oxidation. gbiosciences.comrevvity.com

The Bolton-Hunter reagent offered a milder, two-step alternative. nih.gov First, the reagent itself is iodinated, and then this pre-labeled reagent is conjugated to primary amines on the target protein. nih.govrevvity.com This indirect method proved invaluable for labeling proteins that lack accessible tyrosine residues or for proteins whose function is sensitive to oxidation. gbiosciences.comgbiosciences.com

However, the original Bolton-Hunter reagent had limited solubility in aqueous solutions, often requiring the use of organic co-solvents which could be detrimental to protein structure. The major evolutionary step was the addition of a sulfonate group to the N-hydroxysuccinimide ring, creating this compound. thermofisher.cn This modification significantly increased its water solubility and, crucially, made it impermeable to cell membranes. thermofisher.cngbiosciences.com This development was driven by the growing need in cell biology to specifically investigate cell surface proteins. Researchers required tools that could label only the proteins exposed to the extracellular environment, allowing for the study of receptors, transporters, and cell surface markers without interference from the vast number of proteins inside the cell. biorxiv.orgmedchemexpress.com this compound fulfilled this need, establishing itself as the standard for water-soluble, amine-reactive iodination agents. thermofisher.cn

Scope and Research Objectives for "this compound" Investigations

The primary research objective for using this compound is to covalently attach a phenolic (tyrosine-like) group to primary amines on a target biomolecule. gbiosciences.comsoltecventures.comfishersci.ca This modification serves several key purposes in advanced chemical and biological research.

Key Research Objectives:

Introduction of Iodination Sites: The main application of this compound is to introduce additional sites for radioiodination, particularly with Iodine-125 (B85253) (¹²⁵I). gbiosciences.comrevvity.com By conjugating the hydroxyphenyl group of this compound to a protein, researchers can subsequently label the protein with ¹²⁵I for use in highly sensitive applications such as radioimmunoassays, receptor-ligand binding studies, and protein trafficking analysis. gbiosciences.comnih.govrevvity.com This is especially useful for proteins that naturally have few or no tyrosine residues available for direct iodination. gbiosciences.com

Selective Labeling of Cell Surface Proteins: A major focus of research using this compound is the specific labeling of proteins on the exterior of living cells. fishersci.ca Because the reagent is membrane-impermeable, it reacts only with primary amines exposed on the cell surface. gbiosciences.com This allows researchers to identify and quantify cell surface proteins, study changes in their expression levels under different conditions, and differentiate them from intracellular protein pools. sangon.commedchemexpress.com

Protein Structure and Interaction Analysis: In proteomics, this compound can be used as a crosslinking agent to study protein-protein interactions. By modifying accessible lysine residues, it can help map the surface topology of proteins and identify interaction domains. These studies are fundamental to systems biology research, which aims to understand complex biological pathways and networks. nih.gov

Table 2: Research Applications of this compound
Research AreaSpecific ObjectiveOutcome
Radio-labelingIntroduce ¹²⁵I labels onto proteins sensitive to oxidation or lacking tyrosines. gbiosciences.comrevvity.comHigh specific activity tracers for immunoassays and binding studies. revvity.com
Cell BiologySelectively label proteins on the plasma membrane of living cells. medchemexpress.comfishersci.caIdentification and quantification of cell surface protein expression. gbiosciences.com
ProteomicsMap accessible primary amines on protein surfaces. nih.govInsights into protein topology and interaction sites.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12NNaO8S B580041 Sulpho SHPP CAS No. 106827-57-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;1-[3-(4-hydroxyphenyl)propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO8S.Na/c15-9-4-1-8(2-5-9)3-6-12(17)22-14-11(16)7-10(13(14)18)23(19,20)21;/h1-2,4-5,10,15H,3,6-7H2,(H,19,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUNXTYNSFVJSD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCC2=CC=C(C=C2)O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12NNaO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657467
Record name Sodium 1-{[3-(4-hydroxyphenyl)propanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106827-57-0
Record name Sodium 1-{[3-(4-hydroxyphenyl)propanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulphosuccinimidyl-3-(4-hydroxyphenyl)propionate sodium salt
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Mechanistic Investigations of Reactions Involving Sulpho Shpp

Elucidation of Reaction Pathways and Intermediates

Sulpho SHPP is a water-soluble derivative of the Bolton-Hunter reagent, designed for conjugating tyrosine-like functional groups to primary amines vwr.com. The primary reaction pathway involves the nucleophilic attack of a primary amine group onto the succinimidyl ester of this compound. This attack leads to the formation of a stable amide bond, releasing N-hydroxysuccinimide as a leaving group. The introduced hydroxyphenyl moiety is then available for further reactions, such as electrophilic aromatic substitution, commonly for radiolabeling with isotopes like iodine-125 (B85253) ([¹²⁵I]NaI) acs.orgkcl.ac.uknih.govresearchgate.netthno.org.

The reaction mechanism can be generally depicted as: R-NH₂ (amine) + this compound → R-NH-CO-CH₂CH₂CH₂CH₂CH(OH)C₆H₄OH + N-hydroxysuccinimide

This pathway is crucial for preparing molecules for radioiodination, where the phenol (B47542) group of the attached moiety serves as the site for electrophilic attack by iodine. The reaction is typically carried out in aqueous buffers, and the water solubility of this compound facilitates these reactions in biological or aqueous media acs.orgkcl.ac.uk.

Kinetic Studies of "this compound" Participatory Reactions

Kinetic studies involving this compound are primarily focused on optimizing its conjugation efficiency and understanding the rate-limiting steps in its application, particularly in radiolabeling. Research has investigated the time-dependent nature of its reaction with amine groups. For instance, in the context of radiolabeling gold nanoparticles with adenine (B156593) bases, this compound was reacted with adenine-conjugated gold nanoparticles (A10-AuNPs) for 12 hours at room temperature to achieve efficient conjugation thno.org. This suggests a relatively slow but effective reaction rate under these conditions.

Further kinetic considerations arise when this compound is used to functionalize surfaces. Studies quantifying amino groups on solid supports using this compound indicate that the reaction efficiency is dependent on factors such as pH and reaction time researchgate.netresearchgate.netresearchgate.netbiocrick.comresearchgate.net. While specific rate constants are not universally detailed, the optimization of reaction times (e.g., overnight incubation) highlights that the conjugation process is not instantaneous and requires sufficient time for completion to maximize the introduction of the hydroxyphenyl group.

Reversibility and Equilibrium Considerations in Sulfonation Processes

The prompt specifically mentions sulfonation processes in relation to reversibility and equilibrium. However, the primary known reaction of this compound involves the formation of an amide bond via succinimidyl ester chemistry, not direct sulfonation. Sulfonation typically involves the introduction of a sulfonic acid group (-SO₃H). This compound itself contains a sulfonate group, which contributes to its water solubility, but its reaction mechanism does not involve the transfer or addition of a sulfonic acid group to another molecule.

In the context of reactions involving this compound, the amide bond formation is generally considered irreversible under typical physiological or laboratory conditions. The succinimidyl ester is highly reactive towards amines, and once the amide bond is formed, it is stable. Any considerations of reversibility or equilibrium would likely pertain to the stability of the conjugate under specific environmental conditions (e.g., pH, temperature) or the stability of the introduced hydroxyphenyl moiety in subsequent reactions, rather than the initial conjugation step itself.

Mechanistic Aspects of Compound Derivatization

This compound is a key reagent in the derivatization of molecules containing primary amine groups, enabling subsequent functionalization. Its mechanism of action is to introduce a hydroxyphenyl group, which is amenable to electrophilic aromatic substitution, particularly iodination.

Introduction of Hydroxyphenyl Moiety : The reaction of this compound with primary amines (R-NH₂) proceeds via nucleophilic attack on the succinimidyl ester, forming a stable amide linkage and releasing N-hydroxysuccinimide. This attaches a -CH₂CH₂CH₂CH₂CH(OH)C₆H₄OH group to the amine. This process effectively derivatizes the amine-containing molecule.

Radiolabeling via Iodination : The derivatized molecule, now bearing a phenol group, can be subsequently radiolabeled. For example, using [¹²⁵I]NaI, the phenol group undergoes electrophilic aromatic substitution, typically facilitated by an oxidizing agent like chloramine-T, to incorporate the radioactive iodine atom onto the aromatic ring acs.orgkcl.ac.uknih.govresearchgate.netthno.org. The position of iodination is usually ortho or para to the activating hydroxyl group.

Surface Functionalization : this compound is also used to functionalize surfaces that possess amine groups. For example, it can be used to introduce reactive sites onto polymer surfaces or nanoparticles researchgate.netresearchgate.netresearchgate.netbiocrick.comresearchgate.net. The introduced hydroxyphenyl groups on these surfaces can then be further modified or used for binding other molecules. The method of quantifying these introduced groups often involves a colorimetric assay, where the hydroxyphenyl group (or its derivative after reaction) participates in a reaction that can be measured spectrophotometrically researchgate.netresearchgate.netresearchgate.netbiocrick.comresearchgate.net. For instance, this compound-treated solids can be reacted with a BCA copper protein reagent, where the hydroxyphenyl group contributes to the reduction of Cu²⁺ to Cu⁺, forming a colored complex with BCA researchgate.netresearchgate.netresearchgate.netbiocrick.comresearchgate.net.

Computational and Theoretical Studies of Sulpho Shpp and Its Chemical Behavior

Quantum Chemical Calculations of Molecular Structure and Electronic Distribution

Quantum chemical methods are fundamental for understanding the electronic nature and inherent reactivity of molecules like Sulfo-SHPP. These calculations provide atomic-level detail about electron distribution, bond strengths, and charge densities, which are critical for predicting how the molecule will behave in chemical reactions.

Density Functional Theory (DFT) Applications in Reactivity Prediction

Density Functional Theory (DFT) is a widely adopted quantum mechanical modeling method that approximates the electronic structure of a many-body system. It has become a cornerstone for predicting the reactivity of organic molecules researchgate.netmdpi.comnih.govrsc.orgmdpi.commdpi.comnih.govresearchgate.netosti.gov. For Sulfo-SHPP, DFT calculations can identify electrophilic and nucleophilic sites, predict reaction pathways, and estimate activation energies. By analyzing the electron density, key reactivity indices such as the chemical potential, hardness, and electrophilicity can be determined researchgate.netmdpi.comnih.gov. These indices help in semiquantitatively assessing the molecule's propensity to undergo specific types of chemical transformations, such as nucleophilic attack on its ester group or electrophilic substitution on the phenyl ring.

Predicted Reactivity Sites: DFT analysis would typically identify the carbon atom of the succinimidyl ester carbonyl group as a primary site for nucleophilic attack due to its partial positive charge and electron deficiency. The phenolic hydroxyl group on the phenyl ring would also be a site of interest for electrophilic attack or deprotonation.

Electronic Distribution: Calculations would reveal the distribution of electron density across the molecule, highlighting areas of high electron density (nucleophilic character) and low electron density (electrophilic character).

Table 4.1.1: Representative DFT Reactivity Indices for Sulfo-SHPP (Hypothetical Data)

PropertyValueSignificance
Electrophilicity (ω)1.8 eVIndicates susceptibility to nucleophilic attack.
Nucleophilicity (N)2.5 eVIndicates propensity to donate electrons.
Fukui Function (f⁺) at C=O0.45High probability of nucleophilic attack at the ester carbonyl carbon.
Fukui Function (f⁻) at Phenol-OH0.38High probability of electrophilic attack at the phenolic oxygen.
HOMO Energy-8.5 eVHighest Occupied Molecular Orbital energy, related to electron donation.
LUMO Energy-2.1 eVLowest Unoccupied Molecular Orbital energy, related to electron acceptance.

Ab Initio Calculations for Conformation and Energetics

Ab initio methods, meaning "from the beginning," rely purely on fundamental quantum mechanical principles without empirical parameters, offering high accuracy for molecular structure and energy calculations nih.govosti.govacs.orgnih.govresearchgate.netmdpi.comnih.govcanada.caescholarship.orgnih.gov. For Sulfo-SHPP, ab initio calculations are crucial for determining its most stable three-dimensional conformations and the energy differences between them. Understanding these conformational preferences is vital as they can influence the molecule's reactivity and interaction with other species.

Conformational Analysis: Sulfo-SHPP possesses several rotatable bonds, particularly around the propionate (B1217596) chain and the succinimidyl ester linkage, leading to various possible conformers. Ab initio calculations can map out the potential energy surface to identify the lowest-energy conformers.

Energetic Profiling: The relative energies of these conformers, along with bond lengths, bond angles, and dihedral angles, are precisely calculated. This data is essential for building accurate molecular models and force fields for more extensive simulations.

Table 4.1.2: Representative Ab Initio Conformational Energetics for Sulfo-SHPP (Hypothetical Data)

Conformer IDRelative Energy (kcal/mol)Key Dihedral Angles (degrees)Description
Conf-A0.00ψ(Cα-Cβ-C=O) ≈ 180, φ(C-O-C=O) ≈ 0Most stable, ester linkage anti-planar.
Conf-B1.25ψ(Cα-Cβ-C=O) ≈ -120, φ(C-O-C=O) ≈ 180Slightly less stable, ester linkage syn.
Conf-C3.50ψ(Cα-Cβ-C=O) ≈ 60, φ(C-O-C=O) ≈ 90Higher energy, strained ester linkage.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time by solving Newton's equations of motion researchgate.netutep.eduwikipedia.orgutm.myinstadeep.compurdue.edunih.govpeerj.combohrium.comresearchgate.netacs.orgresearchgate.netnih.govnih.gov. These simulations are invaluable for studying how Sulfo-SHPP interacts with its environment, including solvent molecules (like water) and potential reaction partners.

Solvation and Stability: MD simulations can reveal how Sulfo-SHPP behaves in aqueous solutions, its hydration shell, and the stability of its structure under dynamic conditions. The water-solubilizing sulfo group is expected to lead to favorable interactions with water molecules.

Interaction with Biomolecules: When considering Sulfo-SHPP's role in bioconjugation, MD can simulate its interactions with amino groups on proteins, revealing the dynamics of binding and the formation of the amide bond. This includes analyzing the forces driving these interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions utm.mynih.govpeerj.comresearchgate.netresearchgate.netnih.govnih.govoup.com.

Table 4.2: Representative Intermolecular Interaction Analysis from MD Simulations (Hypothetical Data)

Interaction TypeAverage Energy (kcal/mol)Description
Sulfo-Water (H-bond)-4.5Strong hydrogen bonding between the sulfonate group and water molecules.
Ester-Water (H-bond)-2.1Weaker hydrogen bonding involving the ester oxygen atoms.
Phenyl-Water (π-H)-1.5Weak π-hydrogen interactions with water.
Sulfo-Amine (Electrostatic)-8.2Strong electrostatic attraction between the negatively charged sulfo group and protonated amine.

Modeling of Reaction Transition States and Pathways

Understanding the precise mechanism by which Sulfo-SHPP reacts involves identifying the transition states and mapping the entire reaction pathway. This is typically achieved by combining quantum chemical calculations with dynamics simulations researchgate.netosti.govpnas.orgicm.edu.plresearchgate.netaip.orgchemrxiv.org.

Transition State Identification: For the reaction of Sulfo-SHPP with a primary amine, computational methods can locate the saddle points on the potential energy surface that represent the highest energy point along the reaction coordinate. This transition state structure provides a snapshot of the molecule as the bond is breaking and forming.

Reaction Coordinate Mapping: By tracing the minimum energy path (MEP) from the transition state back to reactants and forward to products, a detailed understanding of the reaction mechanism is obtained. This includes identifying any intermediates or side reactions that might occur. For Sulfo-SHPP's reaction with an amine, this would detail the nucleophilic attack, proton transfer, and departure of the leaving group (N-hydroxysuccinimide).

Table 4.3: Key Energetic Parameters for Sulfo-SHPP Aminolysis (Hypothetical Data)

Reaction StepActivation Energy (kcal/mol)Barrier Type
Nucleophilic attack on ester carbonyl18.5Saddle Point
Proton transfer from amine to leaving group12.2Saddle Point
Leaving group departure15.8Saddle Point
Overall Reaction Barrier18.5Rate-determining

Predictive Simulations for Novel Sulfonated Architectures

The computational insights gained from studying Sulfo-SHPP can be extrapolated to design and predict the properties of novel sulfonated molecules. By modifying the core structure of Sulfo-SHPP, researchers can computationally explore new compounds with tailored properties for specific applications purdue.eduacs.orgicm.edu.plresearchgate.netscispace.com.

Design of Functional Materials: For instance, predictive simulations could explore sulfonated derivatives designed for enhanced targeting in drug delivery, improved catalytic activity, or novel material properties by systematically altering the phenyl substituent or the linker chain.

Table 4.4: Hypothetical Predictive Simulation Outcomes for Modified Sulfo-SHPP Analogues

ModificationPredicted Reactivity ChangePredicted Solubility ChangePotential Application
Addition of electron-donating group to phenyl ringIncreased ester reactivitySlightly decreasedEnhanced bioconjugation
Replacement of phenyl with heterocyclic ringAltered electronic distributionModerate decreaseNovel linker design
Lengthening the propionate chainSlightly decreased reactivitySlightly increasedModified linker length

Compound Name Table

Common NameIUPAC NameCAS Number
Sulfo-SHPPsodium;1-[3-(4-hydroxyphenyl)propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate106827-57-0
Sulfo-SHPPSulfosuccinimidyl-3-(4-hydroxyphenyl)propionate
Sulfo-SHPPWater-Soluble Bolton-Hunter Reagent
Sulfo-SHPPSulphosuccinimidyl-3-(4-hydroxyphenyl)propionate sodium salt
Sulfo-SHPPSodium 1-[3-(4-hydroxyphenyl)propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate
Sulfo-SHPP4-Hydroxy-benzenepropanoic Acid 2,5-Dioxo-3-sulfo-1-pyrrolidinyl Ester Sodium Salt

Advanced Analytical Characterization Techniques for Sulpho Shpp in Research Contexts

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental in determining the intricate structural details of a molecule like Sulpho SHPP, going beyond simple identification to analyze its conformation, connectivity, and electronic properties.

Advanced NMR spectroscopy is a powerful tool for the complete structural assignment of this compound. While standard 1D ¹H and ¹³C NMR would confirm the basic structure, 2D NMR techniques are essential for unambiguous assignment and conformational analysis.

Connectivity Analysis: 2D NMR experiments such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the molecule, for instance, between the adjacent protons on the aromatic ring and the aliphatic chain. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would establish the connectivity between protons and carbons. For example, HMBC would show correlations between the carbonyl carbons and the protons of the succinimide ring and the propionate (B1217596) chain, confirming the ester linkage.

Conformational Insights: NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments could provide information about the through-space proximity of protons, offering insights into the preferred conformation of the molecule in solution. This could reveal, for instance, the spatial relationship between the hydroxyphenyl group and the succinimide ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is illustrative and based on typical chemical shifts for similar functional groups. Actual experimental values may vary.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.8 - 7.2115 - 130
Phenolic OH9.0 - 10.0-
Aliphatic CH₂ (propionate)2.6 - 3.030 - 40
Succinimide CH₂2.825.6
Carbonyl (ester)-169
Carbonyl (imide)-171
Aromatic C-O-155
Aromatic C-C (ipso)-130
Sulfonated Succinimide CH4.5 - 5.050 - 60

Fourier Transform Infrared (FTIR) and Raman spectroscopy provide complementary information on the vibrational modes of the functional groups present in this compound.

Functional Group Identification: The FTIR spectrum would clearly show characteristic absorption bands for the phenolic O-H stretch, aromatic C-H stretches, and the strong carbonyl (C=O) stretching vibrations of the ester and the succinimide ring. The sulfonate group (S=O) would also exhibit characteristic strong, asymmetric, and symmetric stretching bands.

Reaction Monitoring: These techniques are invaluable for monitoring reactions involving this compound. For example, during the conjugation to a primary amine, the disappearance of the characteristic peaks of the N-hydroxysuccinimide ester and the appearance of new amide bands could be tracked in real-time.

Table 2: Key Vibrational Frequencies for this compound (Note: This table is illustrative and based on characteristic group frequencies.)

Functional GroupFTIR Frequency (cm⁻¹)Raman Signal
Phenolic O-H stretch3200-3600 (broad)Weak
Aromatic C-H stretch3000-3100Strong
Aliphatic C-H stretch2850-2960Medium
C=O stretch (ester)1780-1800Medium
C=O stretch (imide)1700-1740Medium
Aromatic C=C stretch1500-1600Strong
S=O stretch (sulfonate)1040-1060, 1150-1210Medium

UV-Visible spectroscopy provides information about the electronic transitions within the molecule, primarily related to the chromophores present. The main chromophore in this compound is the 4-hydroxyphenyl group. The UV-Vis spectrum would show absorption maxima characteristic of this phenolic system. The position of these maxima can be sensitive to the solvent polarity and pH. For instance, deprotonation of the phenolic hydroxyl group under basic conditions would lead to a bathochromic (red) shift in the absorption maximum, a phenomenon that can be used to determine the pKa of the phenol (B47542).

Mass Spectrometric Approaches for Molecular Characterization

Mass spectrometry is a crucial technique for determining the precise molecular weight of this compound and for obtaining structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS), using techniques like Time-of-Flight (TOF) or Orbitrap, can determine the mass of this compound with very high accuracy. This allows for the unambiguous determination of its elemental composition. Fragmentation analysis (MS/MS) by collision-induced dissociation (CID) would provide detailed structural information. Key fragmentation pathways would likely include the loss of the N-hydroxysuccinimide group and cleavages within the propionate linker.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

IonCalculated Exact Mass
[M-Na]⁻342.0340
[M+H]⁺366.0486
[M+Na]⁺388.0305

While Gas Chromatography-Mass Spectrometry (GC-MS) would likely be unsuitable for the direct analysis of the non-volatile and thermally labile this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem MS (LC-MS/MS) are ideal. These techniques are essential for the analysis of this compound in complex biological mixtures, for example, after a protein labeling reaction. LC would separate the labeled protein from the unreacted this compound and other reaction byproducts, and the mass spectrometer would provide confirmation of the identity of each component. LC-MS/MS can be used to identify the specific site of modification on a peptide or protein by analyzing the fragmentation patterns of the modified peptides.

Chromatographic Separations for Purity Assessment and Component Isolation

High-performance liquid chromatography (HPLC) is a fundamental technique for the purity assessment of reagents like Sulpho-SHPP. While specific, detailed protocols for Sulpho-SHPP are proprietary and not extensively published in public research literature, the general approach involves reversed-phase HPLC (RP-HPLC). In this method, the compound is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used for elution. The purity of Sulpho-SHPP can be determined by the presence of a single major peak, with any other peaks indicating impurities. The retention time of the main peak serves as an identifier for the compound under specific chromatographic conditions.

Preparative HPLC can be employed for the isolation of the pure compound from a mixture of reactants and byproducts from its synthesis. The principles are similar to analytical HPLC, but it is performed on a larger scale to yield a significant quantity of the purified substance. The selection of the column, mobile phase composition, and gradient is optimized to achieve the best separation.

A typical, though generalized, setup for the purity analysis of a water-soluble reagent like Sulpho-SHPP would involve a C18 column and a mobile phase consisting of a gradient of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA) to improve peak shape. Detection is commonly performed using a UV-Vis spectrophotometer, as the hydroxyphenyl group in Sulpho-SHPP absorbs UV light.

Parameter Typical Condition Purpose
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)Separation of compounds based on polarity.
Stationary Phase C18 silica (B1680970) columnProvides a nonpolar surface for interaction.
Mobile Phase Gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA)Elutes compounds from the column; TFA aids in protonating silanols and sharpening peaks.
Detection UV-Vis Spectrophotometry (e.g., at 280 nm)The aromatic hydroxyphenyl group allows for detection by UV absorbance.
Flow Rate 1.0 mL/minA standard flow rate for analytical separations.
Temperature Room TemperatureFor routine analysis, though temperature control can improve reproducibility.

Advanced Microscopy Techniques for Morphological and Surface Analysis

Advanced microscopy techniques are generally applied to characterize the morphology and surface of solid materials. As "this compound" is typically used in solution as a labeling reagent, there is limited information in research literature regarding the extensive morphological and surface analysis of the compound in its solid state.

However, should such an analysis be required, for instance, to investigate the characteristics of the lyophilized powder, techniques such as Scanning Electron Microscopy (SEM) could be employed. SEM would provide high-resolution images of the particle morphology, showing shape, size, and surface texture. Energy-dispersive X-ray spectroscopy (EDX) could be coupled with SEM to perform elemental analysis, confirming the presence of sulfur, oxygen, nitrogen, and sodium, consistent with the elemental composition of Sulpho-SHPP.

Atomic Force Microscopy (AFM) could be another relevant technique, particularly for analyzing the surface of a thin film of Sulpho-SHPP. AFM would provide topographical information at the nanoscale, revealing details about surface roughness and other features. These analyses, while not commonplace in the literature for this specific compound, are standard methods for the physical characterization of chemical reagents.

Specialized Derivatization Strategies for Analytical Enhancement

"this compound" is itself a derivatization reagent, designed to react with primary amines and introduce a hydroxyphenyl group. This process enhances the analytical detection of the target molecules.

Application of "this compound" as a Labeling Reagent in Protein Research

"this compound" is widely utilized in protein research as a labeling reagent, primarily for proteins on the cell surface. embopress.org Its water-soluble nature, due to the sulfo-group, makes it membrane-impermeable, ensuring that it primarily labels proteins accessible on the exterior of a cell. embopress.org The N-hydroxysuccinimide (NHS) ester end of the molecule reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable amide bonds.

This labeling has several applications. The introduced hydroxyphenyl group can be iodinated with radioactive iodine (e.g., ¹²⁵I), allowing for the sensitive detection and tracking of cell surface proteins. nih.govacs.org This method is instrumental in studying protein trafficking, including endocytosis and exocytosis. embopress.org For instance, proteins on the cell surface can be labeled at low temperatures (to halt membrane trafficking), and then the cells can be warmed to allow internalization. embopress.org Subsequent treatments can remove the label from proteins still on the surface, allowing for the specific analysis of the internalized protein population. embopress.org

In a different application, the hydroxyphenyl group introduced by Sulpho-SHPP can facilitate the quantification of amino groups on a surface. researchgate.netresearchgate.net These introduced groups are capable of reducing Cu²⁺ to Cu⁺ in an alkaline medium. The resulting Cu⁺ can then be detected colorimetrically using bicinchoninic acid (BCA), which forms a complex with Cu⁺ that strongly absorbs light at 562 nm. researchgate.netresearchgate.net This provides a quantitative measure of the accessible amino groups that have reacted with the Sulpho-SHPP. researchgate.netresearchgate.net

Research Area Application of Sulpho-SHPP Detection Method Key Findings
Protein Trafficking Labeling of cell surface proteins to study endocytosis and exocytosis. embopress.orgAutoradiography after iodination of the hydroxyphenyl group. embopress.orgAllows for the differentiation between proteins that remain on the cell surface and those that are internalized over time. embopress.org
Cell Radiolabeling for In Vivo Tracking Conjugation of a phenol moiety to chemical structures to allow for radiolabeling with isotopes like ¹²⁵I. nih.govacs.orgPET and SPECT imaging. nih.govacs.orgEnables noninvasive visualization of the biodistribution and trafficking of cells in a living organism. nih.govacs.org
Quantification of Surface Amino Groups Introduction of hydroxyphenyl groups onto a surface with amino groups. researchgate.netresearchgate.netColorimetric detection using the bicinchoninic acid (BCA) assay. researchgate.netresearchgate.netThe number of reacted amino groups can be quantified by the amount of Cu⁺ produced, which is chelated by BCA. researchgate.netresearchgate.net
Modification of Nanoparticles for Radioisotope Labeling Covalent conjugation to adenine (B156593) bases on gold nanoparticles. thno.orgThin-layer chromatography to monitor radiolabeling. thno.orgEnables the creation of stable, radioisotope-labeled nanoparticles for in vivo imaging applications. thno.org

Strategies for Enhancing Analyte Detectability and Chromatographic Resolution

The primary function of "this compound" is to enhance the detectability of other analytes, particularly proteins and other molecules containing primary amines. By introducing the hydroxyphenyl group, it provides a target for iodination, which dramatically increases the sensitivity of detection through radioactivity. nih.govacs.org This is a form of pre-column derivatization that allows for the detection of minute quantities of labeled molecules.

In the context of chromatography, derivatization with a reagent like Sulpho-SHPP could potentially alter the chromatographic behavior of a molecule. For example, by adding a polar sulfo-group and an aromatic ring, the retention characteristics of a peptide in reversed-phase HPLC would be modified. This change in retention time can be used to resolve the labeled analyte from other, unlabeled components in a complex mixture.

While Sulpho-SHPP is used to enhance the analysis of other compounds, there is no information in the provided search results about derivatization strategies specifically designed to enhance the analytical detection or chromatographic resolution of Sulpho-SHPP itself. As a commercially available reagent, its own analysis would typically focus on purity assessment using standard chromatographic and spectroscopic methods without the need for further derivatization.

Chemical Reactivity and Transformation Pathways of Sulpho Shpp

Hydrolytic Stability and Degradation Mechanisms under Varied Chemical Conditions

Sulpho SHPP, as an N-hydroxysuccinimide (NHS) ester, is susceptible to hydrolysis in aqueous environments. The stability of the ester linkage is significantly influenced by the pH of the solution. Generally, NHS esters exhibit greater stability at acidic pH and undergo accelerated hydrolysis as the pH becomes more alkaline.

The degradation of this compound via hydrolysis involves the cleavage of the ester bond, leading to the formation of N-hydroxysulfosuccinimide and 3-(4-hydroxyphenyl)propionic acid. The rate of this hydrolysis is a critical parameter in applications where the compound is used in aqueous buffers, as it competes with the desired reaction with primary amines.

Table 1: General Hydrolytic Stability of N-Hydroxysuccinimide (NHS) Esters

pHTemperature (°C)General Half-life
7.04Several hours
8.54Tens of minutes
7.025Significantly shorter than at 4°C
8.525Very short

This table presents generalized stability data for NHS esters and should be considered as an approximation for the behavior of this compound in the absence of specific experimental data.

Photochemical Transformation Pathways and Kinetics

Detailed studies on the photochemical transformation pathways and kinetics of this compound are not extensively documented in publicly available scientific literature. However, the presence of a chromophore, the 4-hydroxyphenyl group, suggests that the molecule may absorb ultraviolet (UV) radiation, potentially leading to photochemical reactions.

The aromatic ring in the 3-(4-hydroxyphenyl)propionate moiety is expected to be the primary site of light absorption. Upon absorption of UV light, the molecule could undergo various transformations, including photo-oxidation, photo-isomerization, or fragmentation. The specific products and the kinetics of these reactions would depend on factors such as the wavelength of irradiation, the intensity of the light source, and the presence of other reactive species in the medium. Without specific experimental data, any proposed pathway remains speculative.

Mechanistic Studies of Chemical Degradation in Environmental Mimics

Comprehensive mechanistic studies on the chemical degradation of this compound in environmental mimics, such as natural waters or soil matrices, are currently lacking in the scientific literature. Understanding the fate of this compound in the environment is crucial for a complete assessment of its life cycle.

Oxidation Pathways and Reactive Species Interactions

In environmental systems, this compound could potentially interact with various reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and ozone (O₃). The phenolic group in the molecule is a likely target for oxidation by these species.

Reaction with hydroxyl radicals, which are highly reactive and non-selective, could lead to the hydroxylation of the aromatic ring and subsequent ring-opening, ultimately resulting in the mineralization of the compound. The kinetics of such reactions are typically very fast.

Ozone is a more selective oxidant and would likely react with the activated aromatic ring of the 4-hydroxyphenyl group. This could lead to the formation of various oxidation products, including quinones and carboxylic acids.

Role of Environmental Factors in Transformation Kinetics

The kinetics of this compound's transformation in the environment would be influenced by a multitude of factors. The pH of the water would affect its hydrolytic stability, as previously discussed. The presence of dissolved organic matter could act as a photosensitizer, potentially accelerating photochemical degradation, or as a scavenger of reactive oxygen species, which could inhibit oxidation pathways.

The presence of metal ions could also play a role. Some metal ions are known to catalyze hydrolysis reactions or participate in redox cycling that generates reactive oxygen species, thereby influencing the degradation rate of organic compounds. However, specific studies on the effect of these factors on this compound degradation are not currently available.

Applications of Sulpho Shpp in Advanced Chemical Research and Materials Science

Utilization as a Chemical Probe and Labeling Reagent in Mechanistic Biological Studies (excluding direct human/clinical applications)

Sulfo-SHPP is a key reagent in mechanistic biological studies, particularly for labeling proteins and developing tracers for research imaging. Its primary function is to introduce tyrosine-like functional groups onto primary amines, thereby increasing the number of sites available for iodination with radioactive iodine-125 (B85253) ([¹²⁵I]) cephamls.comfishersci.co.ukgbiosciences.comgbiosciences.comresearchgate.net. This capability is crucial for tracking and analyzing biological processes at a molecular level without direct human or clinical applications.

Protein Surface Labeling Methodologies for Structural and Interaction Analysis

Sulfo-SHPP enables the modification of proteins by conjugating tyrosine-like groups to accessible primary amines, such as those on lysine (B10760008) residues or N-terminal amino groups ontosight.aigbiosciences.comresearchgate.net. This process is vital for structural and interaction analysis, as it allows researchers to introduce radiolabels or other tags onto proteins that may have limited or masked tyrosine residues gbiosciences.com. The reagent is particularly effective for labeling cell surface proteins without exposing the cells to membrane-permeable organic solvents, maintaining cellular integrity during the labeling process cephamls.comfishersci.co.uk. This method facilitates the study of protein structures and interactions by providing a means to label specific sites for subsequent analysis, such as in radioligand binding assays or structural determination studies researchgate.net.

Table 1: Protein Labeling with Sulfo-SHPP

FeatureDescription
Primary Target Primary amines (e.g., lysine ε-amino groups, N-terminal α-amino groups)
Modification Conjugates tyrosine-like functional groups
Key Application Introduction of tyrosyl groups for subsequent iodination with ¹²⁵I
Solubility Water-soluble
Cell Surface Labeling Membrane-impermeable, suitable for labeling cell surfaces without organic solvents
Ideal For Proteins with masked or no native tyrosine residues
Optimal Reaction pH 8.5
Reagent Class Sulfo-N-hydroxysuccinimide (sulfo-NHS) ester
Bond Formed Stable amide bond

Development of Novel Tracers for Research Imaging (non-clinical focus)

The ability of Sulfo-SHPP to facilitate radiolabeling makes it instrumental in the development of novel tracers for research imaging. By introducing iodinatable tyrosine residues onto biomolecules, Sulfo-SHPP enables the creation of radiolabeled probes, often using ¹²⁵I, for tracking and visualizing biological processes in non-clinical research settings cephamls.comfishersci.co.ukresearchgate.netnih.gov. For instance, modification of adenine (B156593) with a phenol (B47542) moiety using Sulfo-SHPP allows for radiolabeling via aromatic electrophilic substitution, creating tracers for tracking molecules or cells in experimental models nih.govacs.org. This application is critical for understanding cellular trafficking, distribution, and biological mechanisms in preclinical research.

Integration into Novel Materials Architectures

Sulfo-SHPP and related sulfonated compounds are being integrated into novel materials architectures, contributing to the development of advanced functional materials with tailored properties.

Development of Sulfonated Polymers for Advanced Membranes and Functional Materials

Sulfonation is a key process in creating polymers with specific functionalities, such as those used in advanced membranes and other functional materials researchgate.netmdpi.com. While Sulfo-SHPP itself is a small molecule reagent, the principles of sulfonation it embodies are applied in the synthesis of sulfonated polymers. These polymers, incorporating sulfo groups, exhibit enhanced properties like water dispersibility, ion conductivity, and chemical stability researchgate.netchemrxiv.org. For example, sulfonated polyesters and poly(ether ether ketone) (sPEEK) are developed for applications in membranes for water treatment, fuel cells, and other separation technologies due to their ionic character and structural integrity researchgate.netmdpi.comchemrxiv.org. The incorporation of sulfo groups can lead to self-stabilized aqueous dispersions without additional surfactants, forming colloids of controlled sizes for various material applications chemrxiv.org.

Role in Catalysis and Reaction Media

Sulfonation processes are fundamental to many industrial chemical syntheses, often involving catalysts or specific reaction media scribd.comtopsoe.comualberta.camit.edu. While direct applications of Sulfo-SHPP as a catalyst or in reaction media are not extensively detailed in the provided search results, the presence of the sulfo group implies potential roles in modifying catalytic surfaces or acting as a component in ionic liquids or specialized reaction media. Sulfonation itself is a critical step in the production of various chemicals, including surfactants, where the sulfo group imparts desired properties scribd.comphxequip.comenviro.wikischolarsresearchlibrary.com. Research into electrocatalysis and the use of functionalized materials, such as metal-organic frameworks (MOFs), also highlights the importance of tailored chemical structures for catalytic efficiency nih.gov.

Research on Industrial Chemical Processes Employing Sulfonation

Sulfonation is a cornerstone of numerous industrial chemical processes, particularly in the manufacturing of detergents, dyes, and other specialty chemicals scribd.comphxequip.comenviro.wikischolarsresearchlibrary.com. The introduction of a sulfo group (-SO₃H) into organic molecules significantly alters their physical and chemical properties, often increasing water solubility and conferring surfactant or acidic characteristics researchgate.netphxequip.comenviro.wiki.

Industrial sulfonation typically involves reacting organic compounds with sulfonating agents such as sulfur trioxide (SO₃), oleum (B3057394) (fuming sulfuric acid), or chlorosulfonic acid scribd.comphxequip.comenviro.wikischolarsresearchlibrary.com. Modern processes often employ SO₃ gas in falling film reactors for efficient and controlled sulfonation, particularly for producing linear alkylbenzene sulfonates (LABSA) used in detergents phxequip.comenviro.wikischolarsresearchlibrary.com. Research also focuses on optimizing these processes for yield, purity, and environmental impact, including the recycling of sulfuric acid byproducts enviro.wikigoogle.com. The principles of sulfonation are applied across a wide spectrum of industries, from petrochemicals to pharmaceuticals, underscoring its significance in chemical manufacturing topsoe.commit.edu.

Challenges and Future Directions in Sulpho Shpp Research

Addressing Complex Reaction Selectivity and Control

A significant challenge in the application of Sulpho SHPP and other NHS esters is achieving high reaction selectivity. The primary desired reaction is aminolysis, where the ester reacts with primary or secondary amines on a target molecule, such as the lysine (B10760008) residues of a protein, to form a stable amide bond. However, this reaction is in direct competition with hydrolysis, the reaction with water, which cleaves the ester and renders the reagent inactive. nih.govacs.orgresearchgate.net This competition is particularly pronounced in the aqueous environments required for most biological reactions. nih.gov

Future research is focused on several key areas to improve selectivity and control:

pH and Buffer Optimization: The rates of both aminolysis and hydrolysis are pH-dependent. While higher pH generally increases the rate of aminolysis with deprotonated amines, it also accelerates hydrolysis. researchgate.net Systematic studies are needed to develop optimized buffer systems that maximize the aminolysis-to-hydrolysis ratio for specific applications.

Site-Specific Modification: Achieving site-specific modification on a protein with multiple reactive sites remains a considerable hurdle. Besides the primary target of lysine, NHS esters can react with other nucleophilic amino acid side chains, including histidine, cysteine, and tyrosine. researchgate.netnih.gov The development of strategies to direct this compound to a single, desired location on a protein is a major goal. This could involve enzymatic approaches or the use of protecting groups.

Novel Reagent Architectures: The design of next-generation reagents offers a promising avenue for enhanced selectivity. For instance, the development of N-Thiohydroxy Succinimide Esters (NTSEs) represents an innovative strategy. These compounds allow for the selective cleavage of C-S and N-S bonds, providing more precise control over the conjugation process and addressing the challenge of differentiating between similarly reactive sites.

ChallengeFuture Research DirectionRationale
Competition between aminolysis and hydrolysisDevelopment of optimized buffer systems and reaction conditionsTo maximize the yield of the desired conjugate by minimizing the deactivation of the reagent. researchgate.net
Lack of site-specificity on proteinsExploration of enzymatic and protecting group strategiesTo enable the precise modification of a single site on a protein, which is crucial for preserving protein function and creating homogeneous conjugates.
Differentiating between similar reactive sitesDesign of novel reagents with alternative activation chemistries (e.g., NTSEs)To provide orthogonal reaction strategies that offer greater control over the conjugation process.

Development of Greener Synthetic Routes

The traditional synthesis of NHS esters, including this compound, often relies on the use of carbodiimide (B86325) coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC). optibrium.com This method, while effective, presents several environmental and practical challenges. DCC is a known allergen, and the reaction produces a urea (B33335) byproduct that can be difficult to remove from the final product, complicating purification. optibrium.com

Future research is actively pursuing more sustainable and efficient synthetic methodologies:

Carbodiimide-Free Coupling Reagents: A key focus is the replacement of carbodiimides with more environmentally benign alternatives. Reagents like N,N′-disuccinimidyl carbonate (DSC) are advantageous as they only produce N-hydroxysuccinimide and carbon dioxide as byproducts, simplifying the purification process. optibrium.com Other alternatives that are being explored include the use of triphosgene (B27547) or a combination of triphenylphosphine (B44618) and iodine.

Catalytic Approaches: The development of catalytic methods for NHS ester synthesis is a promising frontier. Palladium-catalyzed carbonylation reactions and organocatalytic approaches using reagents like tetrabutylammonium (B224687) iodide are being investigated to improve efficiency and reduce waste. nih.gov

Alternative Solvents: A general principle of green chemistry is the use of safer solvents. Research into performing the synthesis of this compound and related compounds in greener solvents, such as ionic liquids or supercritical fluids, could significantly reduce the environmental footprint of their production. nih.gov

Synthetic RouteDrawbacks of Traditional MethodGreener AlternativeAdvantages of Alternative
NHS Ester SynthesisUse of allergenic DCC, formation of urea byproduct. optibrium.comN,N′-disuccinimidyl carbonate (DSC), catalytic methods. optibrium.comSimplified purification, reduced waste, avoidance of hazardous reagents.

Expanding the Scope of Analytical Applications

This compound and its analogs are foundational tools in a variety of analytical techniques. Their primary role is in bioconjugation for applications such as immunoassays, where they are used to label antibodies and antigens. mst.edu They are also crucial for fluorescently labeling proteins and other biomolecules for use in cellular imaging and proteomics. gbiosciences.com

The future of this compound in analytical applications lies in enhancing the precision and scope of these techniques:

Advanced Biosensors: There is a drive to create more sensitive and specific biosensors. This involves developing novel methods for immobilizing proteins onto sensor surfaces using reagents like this compound, with a focus on controlling the orientation and density of the immobilized molecules to maximize their activity. nih.govresearchgate.net

Proteome-Wide Analysis: A burgeoning application is the use of NHS ester-based probes for activity-based protein profiling (ABPP). These probes can map reactive and ligandable "hotspots" across the proteome, which is a powerful tool for drug discovery and understanding protein function. science.gov

Nucleic Acid Labeling: While protein labeling is common, the site-specific labeling of nucleic acids like RNA for structural and dynamic studies presents a significant opportunity. Optimizing the conditions for NHS ester coupling to modified RNA can provide valuable insights into its biological functions. gbiosciences.com

Current ApplicationFuture ExpansionPotential Impact
ImmunoassaysDevelopment of advanced biosensors with controlled protein immobilizationIncreased sensitivity and specificity for disease diagnostics. researchgate.net
Protein LabelingProteome-wide mapping of ligandable hotspotsAcceleration of drug discovery and functional proteomics. science.gov
Biomolecule ModificationOptimized site-specific labeling of RNADeeper understanding of RNA structure, dynamics, and function. gbiosciences.com

Theoretical Advancements for Predictive Modeling

A significant gap in the current research landscape is the limited use of theoretical and computational models to predict the reactivity and selectivity of this compound and other NHS esters. Most studies rely on empirical optimization of reaction conditions.

The future in this area will likely involve the integration of computational chemistry to provide a deeper mechanistic understanding and predictive power:

Quantum Mechanical (QM) Simulations: QM methods, such as Density Functional Theory (DFT), can be used to model the reaction pathways of aminolysis and hydrolysis. nih.gov Such studies can elucidate the transition state structures and calculate the activation energies for competing reactions, providing insights into the factors that govern selectivity. nih.govresearchgate.net

Kinetic Modeling: The development of comprehensive kinetic models that can simulate the rates of aminolysis and hydrolysis under various conditions (e.g., pH, temperature, buffer composition) would be invaluable. nih.gov These models could predict the optimal conditions for a given bioconjugation reaction, reducing the need for extensive experimental screening. nih.gov

Machine Learning and AI: As more experimental data becomes available, machine learning algorithms could be trained to predict the outcomes of bioconjugation reactions. nih.govrsc.org These models could identify the key molecular features of both the NHS ester and the target biomolecule that determine reaction efficiency and selectivity, guiding the design of new reagents and protocols. nih.gov

Modeling ApproachPotential ContributionDesired Outcome
Quantum Mechanics (DFT)Elucidation of reaction mechanisms and transition states. nih.govresearchgate.netA fundamental understanding of the factors controlling reactivity and selectivity.
Kinetic ModelingSimulation of competing reaction rates under various conditions. nih.govPredictive tools for optimizing reaction conditions and maximizing product yield.
Machine Learning / AIIdentification of structure-reactivity relationships from large datasets. nih.govrsc.orgAccelerated discovery of new reagents and optimized conjugation strategies.

Exploration of Novel Functional Materials and Chemical Systems

The chemical scaffold of this compound, particularly the hydroxyphenyl propionate (B1217596) moiety, holds potential for the creation of new functional materials and chemical systems with unique properties.

Future research is poised to explore these possibilities beyond traditional bioconjugation:

Functional Polymers: Incorporating the hydroxyphenyl propionate group into polymers can impart specific functionalities. For example, research has shown that cellulose-3-(2-hydroxyphenyl) propionate esters exhibit antioxidant and UV-resistant properties, opening up applications in advanced packaging and coatings.

Bioactive Molecules: Derivatives of the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold are being investigated for their therapeutic potential. Studies have demonstrated that such compounds can exhibit antimicrobial and anticancer activities, suggesting that the core structure of this compound could be a starting point for the development of new drugs.

Smart Materials: The hydroxyphenyl group can participate in various non-covalent interactions, such as hydrogen bonding and aromatic stacking. This could be exploited in the design of "smart" materials, such as self-healing hydrogels or responsive drug delivery systems, where the hydroxyphenyl moiety plays a key role in the material's structure and function.

Area of ExplorationExample/ConceptPotential Application
Functional PolymersCellulose-3-(2-hydroxyphenyl) propionate estersAntioxidant and UV-resistant materials for packaging and coatings.
Bioactive Molecules3-((4-hydroxyphenyl)amino)propanoic acid derivativesNovel antimicrobial and anticancer therapeutic agents.
Smart MaterialsHydrogels cross-linked via hydroxyphenyl interactionsSelf-healing materials and controlled-release drug delivery systems.

Q & A

Q. How can researchers ensure this compound studies meet FAIR (Findable, Accessible, Interoperable, Reusable) data standards?

  • Methodological Answer: Deposit raw data in repositories like Zenodo or Figshare with DOI assignments. Use standardized metadata templates (e.g., ISA-Tab) to document experimental parameters. Adhere to MIAME (microarray) or ARRIVE (animal studies) guidelines where applicable. Publish step-by-step protocols on platforms like Protocols.io .

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